![molecular formula C12H9F3N2O B6441984 2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine CAS No. 2640878-06-2](/img/structure/B6441984.png)
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine
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Overview
Description
2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine, also known as 2-MTP, is an organic compound that has been used in a variety of scientific research applications. It is a member of the pyridine family, and its structure consists of a 2-methylpyridin-3-yloxy group bonded to a 4-trifluoromethylpyridine ring. 2-MTP is a colorless liquid that has a strong odor and is highly flammable. It has been used in the synthesis of a variety of compounds and as a reagent in organic synthesis.
Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound is used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
2. Flow Synthesis of 2-Methylpyridines The compound is used in the flow synthesis of 2-methylpyridines. This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
3. Generation of 2-Methylpyridine The generation of 2-methylpyridine has been shown to be a byproduct of the oxidation of DMSO/EtOH by H2O2 mediated by [Fe II (O2CCF3)2 (py)4] in pyridine(py)/trifluoroacetic acid (TFA) under argon, via the formation of pyridine-trapped alkyl radicals .
4. Formal Anti-Markovnikov Alkene Hydromethylation Paired with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
5. Protodeboronation in Formal Total Synthesis The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
6. α-Methylation of Substituted Pyridines As part of a medicinal chemistry project, this compound was used to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives have been used in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds.
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Result of Action
It’s known that pyridine derivatives have potential biological activities .
Action Environment
It’s known that the stability of organoboron compounds, which are often used in the synthesis of pyridine derivatives, can be affected by air and moisture .
properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-8-10(3-2-5-16-8)18-11-7-9(4-6-17-11)12(13,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPZQBJHHIYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine |
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